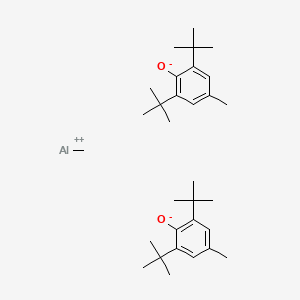

![molecular formula C5H10ClN B1632178 3-Azabicyclo[3.1.0]hexane hydrochloride CAS No. 73799-64-1](/img/structure/B1632178.png)

3-Azabicyclo[3.1.0]hexane hydrochloride

Overview

Description

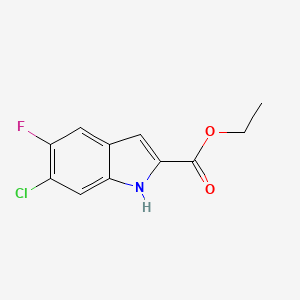

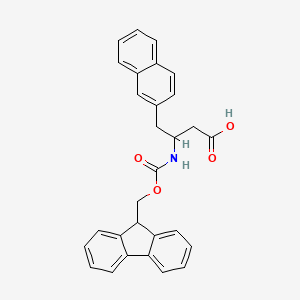

3-Azabicyclo[3.1.0]hexane hydrochloride is a unique chemical compound with the linear formula C5H10N1Cl1 . It is used in the synthesis of derivatives of Tolterodine and Oxybutynin, which are used in the treatment of urinary incontinence .

Synthesis Analysis

The synthesis of 3-Azabicyclo[3.1.0]hexane derivatives has been achieved through various methods. One of the key steps in the synthesis is the photochemical decomposition of CHF2-substituted pyrazolines . Another method involves the intramolecular cyclopropanation of alpha-diazoacetates using Ru (II) catalysis . The synthesis process has the advantages of simple operation, mild conditions, and excellent functional group tolerance .Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string Cl.N1CC2C(C1)C2 and the InChI code 1S/C5H9N.ClH/c1-4-2-6-3-5(1)4;/h4-6H,1-3H2;1H .Chemical Reactions Analysis

The 3-azabicyclo[3.1.0]hexyl ring system displays diverse biological activities and has great potential in the pharmaceutical industry . It is used as a conformationally constrained bicyclic isostere for the piperidine motif .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 119.59 .Scientific Research Applications

Synthesis Methods and Chemical Reactions

- A study by Ghorbani et al. (2016) described a novel method for synthesizing 1-azabicyclo[3.1.0]hexane-3-ene derivatives using a simple three-component reaction. This method offers advantages such as eco-friendliness, excellent yields, and use of inexpensive materials (Ghorbani et al., 2016).

- Liao et al. (2016) developed a batchwise, multigram preparation of 2-azabicyclo-[2.1.1]hexane hydrochloride, which involves a key synthetic step for forming the bicyclic ring system (Liao et al., 2016).

- Kimura et al. (2015) achieved the synthesis of 3-azabicylo[3.1.0]hexanes via a key step of 1,5-C–H insertion, demonstrating the compound's versatile reactivity and potential applications (Kimura et al., 2015).

Biological Activity and Pharmaceutical Applications

- The study by Kurosawa et al. (2020) highlighted the role of the 1-azabicyclo[3.1.0]hexane ring in biological activities against bacteria and fungi, emphasizing its significance in natural products like ficellomycin (Kurosawa et al., 2020).

- Nirogi et al. (2020) identified a compound, SUVN-911, which is a potent neuronal nicotinic acetylcholine α4β2 receptor antagonist with potential therapeutic utility in treating depression (Nirogi et al., 2020).

- Epstein et al. (1981) synthesized a series of 1-aryl-3-azabicyclo[3.1.0]hexanes with notable analgesic potency, highlighting their potential as nonnarcotic analgesic agents (Epstein et al., 1981).

Chemical Properties and Applications

- The work by Harris et al. (2017) presented a method for synthesizing 1-heteroaryl-3-azabicyclo[3.1.0]hexanes, which are of interest in the pharmaceutical industry due to their challenging synthesis and potential applications (Harris et al., 2017).

- Debrouwer et al. (2013) prepared 3-azabicyclo[3.1.0]hex-2-en-1-yl phosphonates, showcasing the compound's diverse synthetic potential and applications in organic chemistry (Debrouwer et al., 2013).

Mechanism of Action

Target of Action

3-Azabicyclo[3.1.0]hexane (3-ABH) derivatives are heterocyclic systems often present in molecules capable of acting on various biological targets . They are actively used in drug design . For example, 1-aryl-substituted 3-ABHs are efficient reuptake inhibitors of serotonin, noradrenaline, and dopamine . This group also includes the analgesic bicifadine , centanafadine used for the treatment of attention-deficit hyperactivity disorder (ADHD) , and amitifadine (antidepressant) .

Mode of Action

The mode of action of 3-ABH derivatives is based on their interaction with their targets. For instance, 1-aryl-substituted 3-ABHs inhibit the reuptake of serotonin, noradrenaline, and dopamine, thereby increasing the concentration of these neurotransmitters in the synaptic cleft and enhancing neurotransmission .

Biochemical Pathways

The biochemical pathways affected by 3-ABH derivatives depend on the specific targets they interact with. For example, by inhibiting the reuptake of serotonin, noradrenaline, and dopamine, 1-aryl-substituted 3-ABHs can affect various neurological pathways related to mood, attention, and pain perception .

Pharmacokinetics

It is known that all the compounds showed strong binding to plasma proteins (ppb, more than 97%) and high human intestinal absorption values (hia, 955–967%) .

Result of Action

The result of the action of 3-ABH derivatives can vary depending on the specific compound and its targets. For example, the analgesic bicifadine can relieve pain by increasing the concentration of neurotransmitters like serotonin and noradrenaline in the synaptic cleft . Similarly, the antidepressant amitifadine can alleviate symptoms of depression by enhancing neurotransmission .

Biochemical Analysis

Biochemical Properties

3-Azabicyclo[3.1.0]hexane hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of derivatives used in drug design. It interacts with several enzymes and proteins, influencing their activity. For instance, it is involved in the synthesis of derivatives of Tolterodine and Oxybutynin, which are used in the treatment of urinary incontinence . The compound’s interactions with these enzymes and proteins are crucial for its biochemical activity, as it can modulate enzyme activity and protein function through binding interactions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of this compound have demonstrated significant antiproliferative activity in human erythroleukemia (K562), T lymphocyte (Jurkat), and cervical carcinoma (HeLa) cell lines . These effects are mediated through the compound’s ability to modulate key signaling pathways and gene expression profiles, leading to changes in cellular metabolism and function.

properties

IUPAC Name |

3-azabicyclo[3.1.0]hexane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N.ClH/c1-4-2-6-3-5(1)4;/h4-6H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJXYUEOVOQGJGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1CNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80624905 | |

| Record name | 3-Azabicyclo[3.1.0]hexane--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73799-64-1 | |

| Record name | 3-Azabicyclo[3.1.0]hexane, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73799-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Azabicyclo[3.1.0]hexane--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-AZABICYCLO[3.1.0]HEXANE HYDROCHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

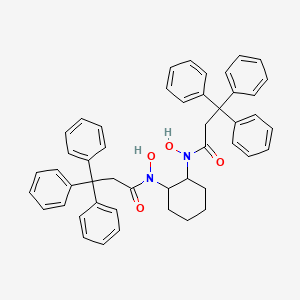

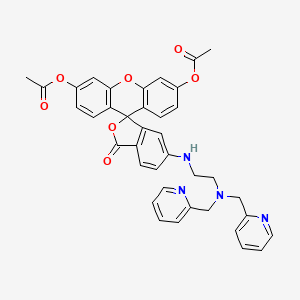

![[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B1632125.png)

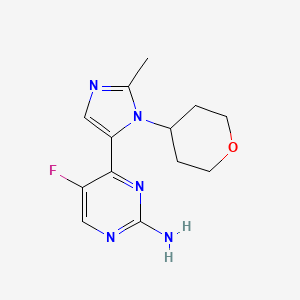

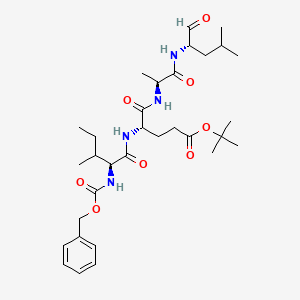

![2-[(2-Aminothiazol-4-yl)carboxymethyleneaminooxy]-2-methylpropionic acid](/img/structure/B1632149.png)